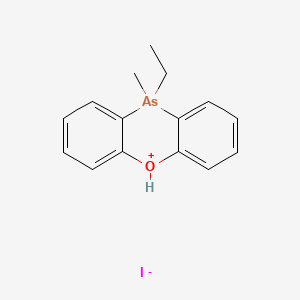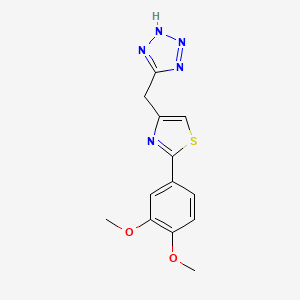
5-Hydroxy-6-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is a heterocyclic organic compound with significant interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- typically involves the nitration of 5-hydroxy-2(1H)-pyridinone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position.
Industrial Production Methods
Industrial production of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-hydroxy-6-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Scientific Research Applications
2(1H)-Pyridinone, 5-hydroxy-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-hydroxy-6-nitro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in binding to active sites and modulating biological activities. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 5-hydroxy-: Lacks the nitro group, resulting in different reactivity and biological activity.
2(1H)-Pyridinone, 6-nitro-: Lacks the hydroxy group, affecting its chemical properties and applications.
2(1H)-Pyridinone, 5-amino-6-nitro-: Contains an amino group instead of a hydroxy group, leading to distinct chemical behavior.
Uniqueness
2(1H)-Pyridinone, 5-hydroxy-6-nitro- is unique due to the presence of both hydroxy and nitro groups, which confer specific reactivity patterns and potential applications not observed in its analogs. This combination of functional groups makes it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
54957-72-1 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
5-hydroxy-6-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-4(9)6-5(3)7(10)11/h1-2,8H,(H,6,9) |
InChI Key |
GXQRXSABDATVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


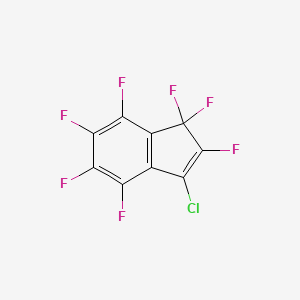
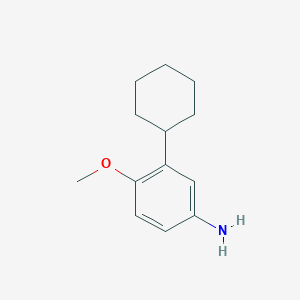
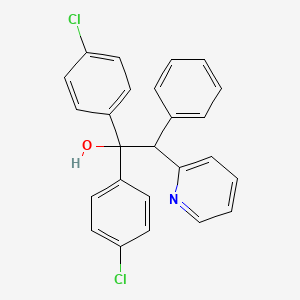
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14643698.png)
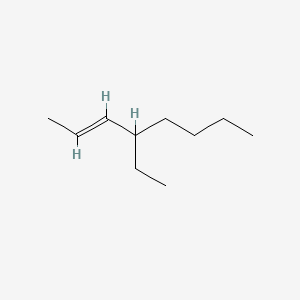

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
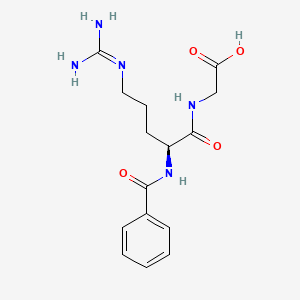

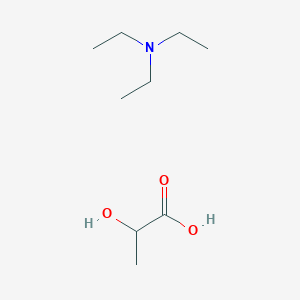
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
